

CP-640186 stability in cell culture media

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Compound of Interest

Compound Name: CP-640186

Cat. No.: B1216025

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Technical Support Center: CP-640186

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of **CP-640186** in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is **CP-640186** and what is its mechanism of action?

CP-640186 is a potent, cell-permeable, and reversible inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2][3] It is an isozyme-nonselective inhibitor, meaning it targets both ACC1 and ACC2.[1][4][5][6] ACC is a critical enzyme in the fatty acid synthesis pathway, responsible for converting acetyl-CoA to malonyl-CoA.[2][7] By inhibiting ACC, **CP-640186** blocks the synthesis of fatty acids and can stimulate fatty acid oxidation.[5][6][8]

Q2: What are the recommended storage conditions for **CP-640186**?

For optimal stability, **CP-640186** should be stored under the following conditions:

Form	Storage Temperature	Duration
Powder	-20°C	Up to 4 years[9]
In Solvent (e.g., DMSO)	-80°C	Up to 1 year[1][4]
In Solvent (e.g., DMSO)	-20°C	Up to 1 month[1][2]

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1]

Q3: How should I prepare a stock solution of **CP-640186**?

CP-640186 is soluble in DMSO, with a solubility of up to 97 mg/mL.[1] It is also soluble in DMF and ethanol at 30 mg/mL.[9][10] For cell culture experiments, a common practice is to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to use fresh, moisture-free DMSO to ensure maximum solubility.[1]

Q4: Is there any information on the stability of **CP-640186** in cell culture media?

While specific studies detailing the stability of **CP-640186** in various cell culture media are not readily available in the public domain, it is known to be an analog of CP-610431 with improved metabolic stability.[5] However, the actual stability in your specific experimental conditions (e.g., media formulation, serum percentage, cell type, incubation time) can vary. Therefore, it is recommended to empirically determine its stability if your experiments are sensitive to changes in compound concentration over time.

Troubleshooting Guide

Issue: I am observing inconsistent or lower-than-expected activity of **CP-640186** in my long-term cell culture experiments.

This could be due to the degradation of **CP-640186** in the cell culture medium over the course of your experiment.

Recommended Troubleshooting Steps:

- **Assess Compound Stability:** Perform a stability study of **CP-640186** in your specific cell culture medium. A detailed protocol for this is provided below.
- **Optimize Dosing Schedule:** If you find that **CP-640186** is degrading over time, consider a media change with a fresh compound at regular intervals to maintain a more consistent concentration.

- **Control for Serum Interactions:** Components in fetal bovine serum (FBS) or other supplements can potentially bind to or metabolize the compound. If possible, perform initial stability tests in both the basal medium and the complete medium containing all supplements.
- **Verify Stock Solution Integrity:** Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.

Experimental Protocols

Protocol 1: Determination of **CP-640186** Stability in Cell Culture Media using HPLC

This protocol provides a framework for assessing the stability of **CP-640186** in a specific cell culture medium over time.

Materials:

- **CP-640186**
- Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin-streptomycin)
- Sterile, conical tubes (e.g., 15 mL or 50 mL)
- Incubator (37°C, 5% CO₂)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and a C18 column
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid or Trifluoroacetic acid (TFA), HPLC grade
- Microcentrifuge tubes
- Pipettes and sterile filter tips

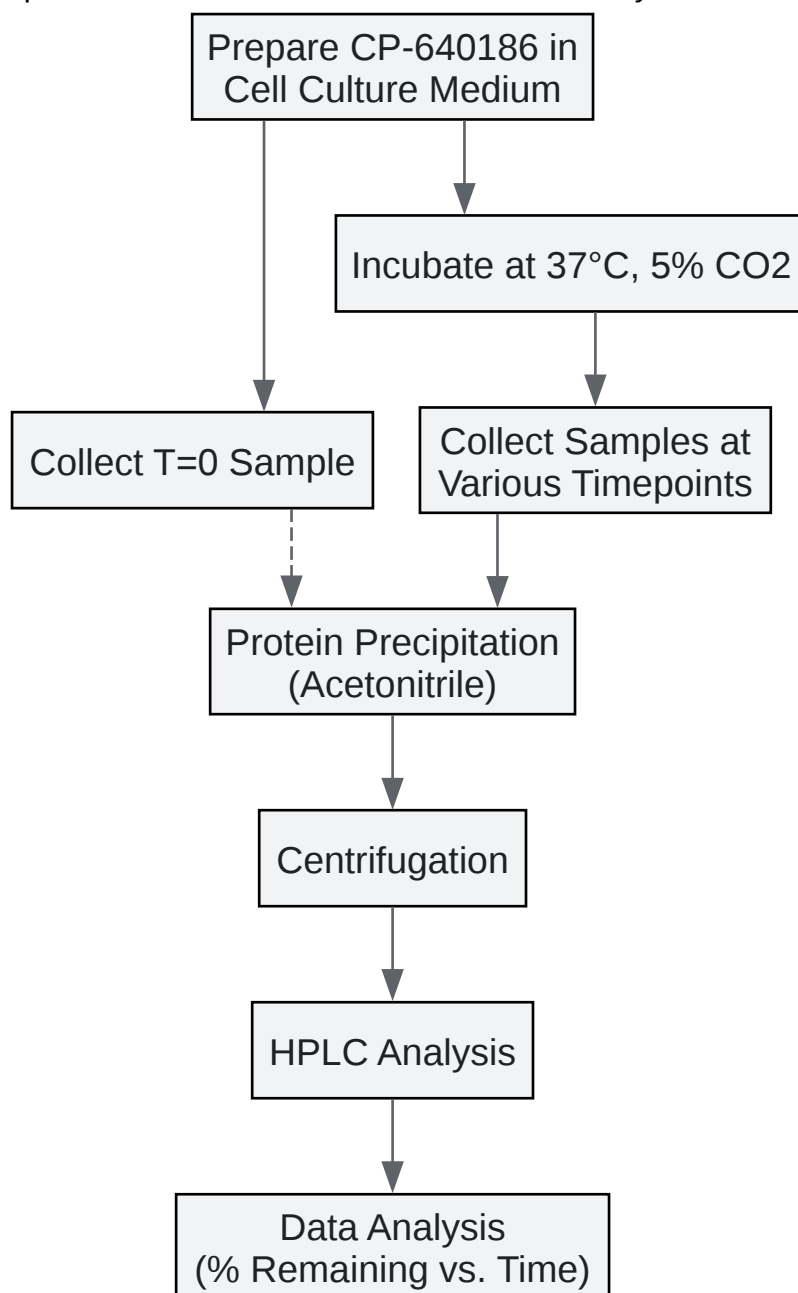
Procedure:

- Prepare a working solution of **CP-640186**: Dilute your DMSO stock solution of **CP-640186** into the pre-warmed (37°C) cell culture medium to your final experimental concentration.
- Timepoint Zero (T=0) Sample: Immediately after preparation, take an aliquot (e.g., 500 µL) of the medium containing **CP-640186**. This will serve as your T=0 reference.
- Incubation: Place the tube with the remaining medium in a 37°C, 5% CO₂ incubator.
- Collect Timepoint Samples: At various time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours), collect additional aliquots from the incubated medium.
- Sample Preparation for HPLC:
 - For each timepoint, precipitate proteins by adding 2 volumes of cold acetonitrile to 1 volume of the medium sample in a microcentrifuge tube.
 - Vortex thoroughly and incubate at -20°C for at least 30 minutes.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a new tube for HPLC analysis.
- HPLC Analysis:
 - Set up an appropriate HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
 - Inject the prepared samples from each timepoint.
 - Monitor the peak area of **CP-640186** at a suitable wavelength (this may need to be determined empirically, but a standard UV detector scanning multiple wavelengths should identify a lambda max).
- Data Analysis:

- Calculate the percentage of **CP-640186** remaining at each timepoint relative to the T=0 sample.
- Plot the percentage of remaining **CP-640186** against time to visualize the stability profile.

Visualizations

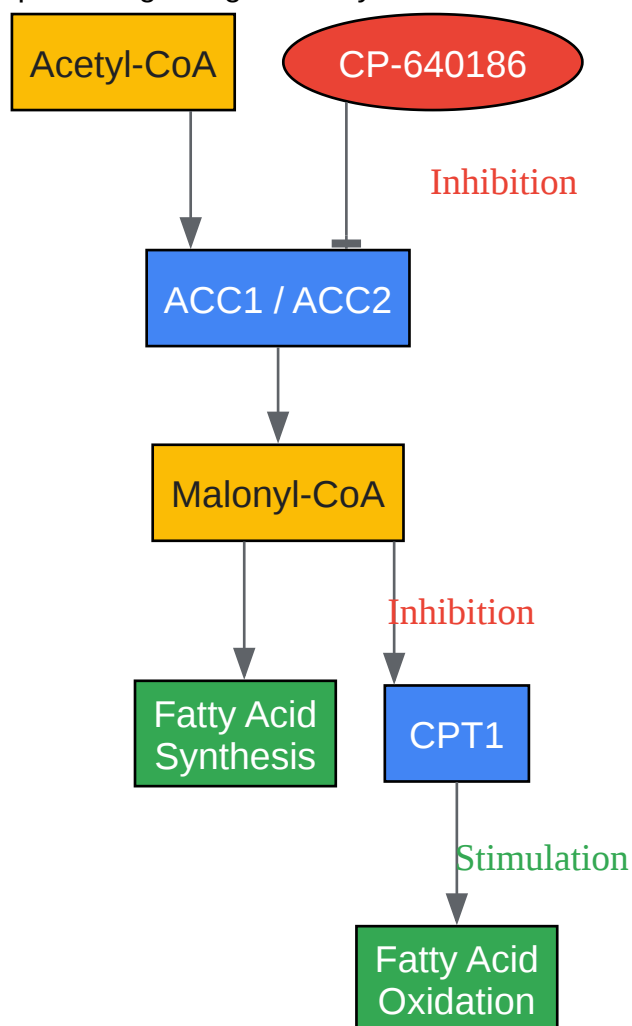
Experimental Workflow for CP-640186 Stability Assessment



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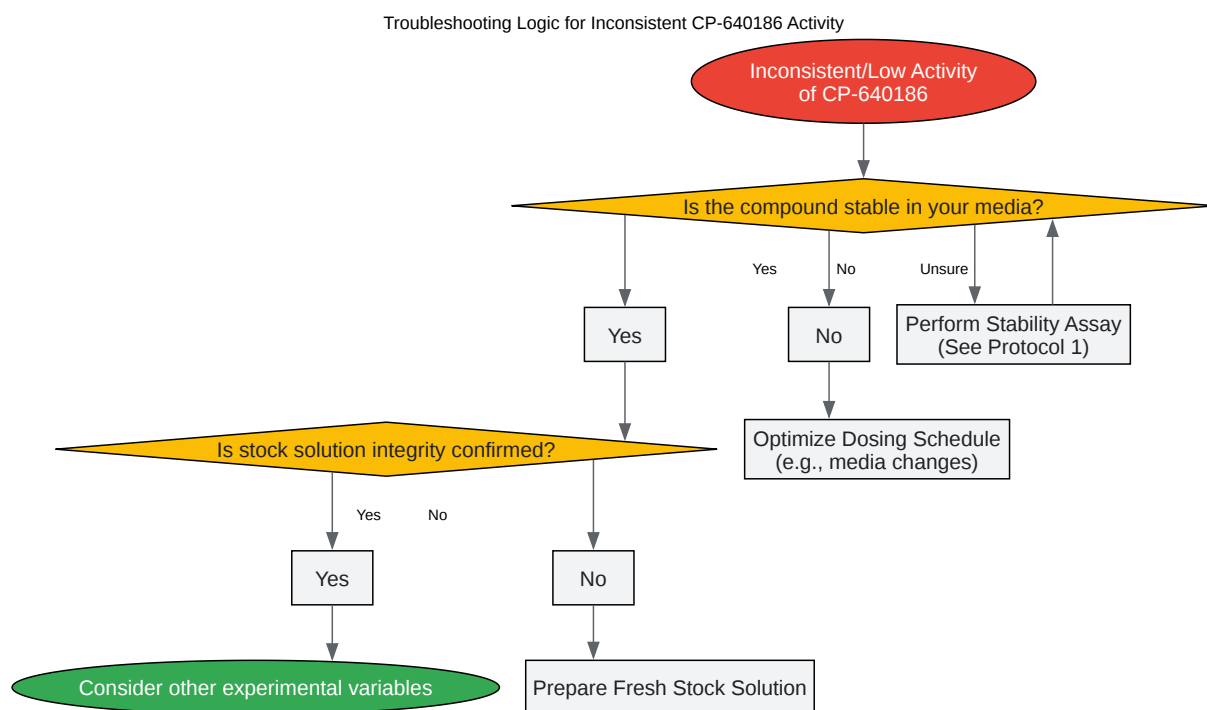
Caption: Workflow for assessing **CP-640186** stability.

Simplified Signaling Pathway of CP-640186 Action



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Caption: **CP-640186** inhibits ACC, affecting fatty acid metabolism.



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Caption: Troubleshooting inconsistent **CP-640186** results.

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